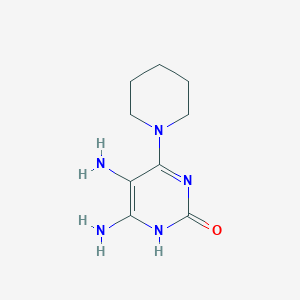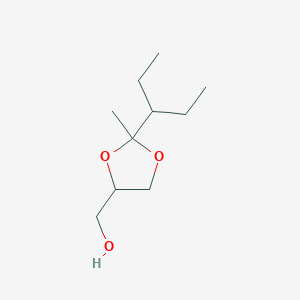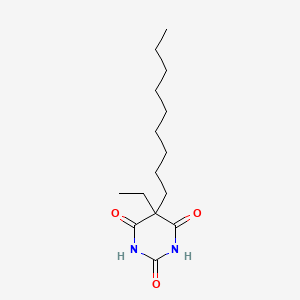
5-Nonyl-5-ethylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nonyl-5-ethylbarbituric acid is a derivative of barbituric acid, which is known for its applications in medicinal chemistry and other scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonyl-5-ethylbarbituric acid typically involves the condensation of a substituted malonic ester with urea in dry absolute ethanol, using sodium ethoxide as the base . This method is similar to the preparation of other barbituric acid derivatives, where the appropriate alkyl or aryl groups are introduced through the malonic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nonyl-5-ethylbarbituric acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or other reduced derivatives.
Scientific Research Applications
5-Nonyl-5-ethylbarbituric acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Nonyl-5-ethylbarbituric acid involves its interaction with specific molecular targets and pathways. Like other barbiturates, it acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing synaptic inhibition and producing sedative and anticonvulsant effects . The compound binds to a site on the GABA receptor-chloride channel complex, increasing the flow of chloride ions into neurons and stabilizing their membrane potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Nonyl-5-ethylbarbituric acid include other barbituric acid derivatives such as:
- 5-Ethyl-5-phenylbarbituric acid
- 5-Phenylbarbituric acid
- 5-Bromo-5-phenylbarbituric acid
Uniqueness
What sets this compound apart from other barbituric acid derivatives is the presence of the nonyl group, which imparts unique lipophilic properties and potential for enhanced biological activity. This structural variation can influence the compound’s pharmacokinetics, making it a valuable candidate for further research and development.
Properties
CAS No. |
64810-91-9 |
|---|---|
Molecular Formula |
C15H26N2O3 |
Molecular Weight |
282.38 g/mol |
IUPAC Name |
5-ethyl-5-nonyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H26N2O3/c1-3-5-6-7-8-9-10-11-15(4-2)12(18)16-14(20)17-13(15)19/h3-11H2,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
KMXPZGOJCXKDSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(C(=O)NC(=O)NC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




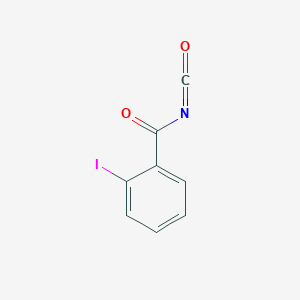
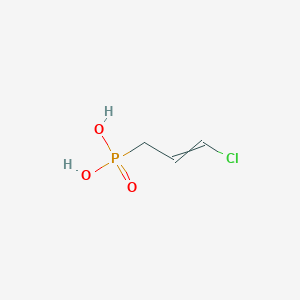
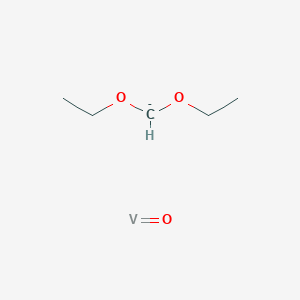

![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)

![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
